

# Technical Guide: 4-(2-Methylphenyl)-1H-Pyrazole

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(2-methylphenyl)-1H-pyrazole

CAS No.: 872366-13-7

Cat. No.: B3012174

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## Executive Summary: The Ortho-Tolyl Effect

**4-(2-Methylphenyl)-1H-pyrazole** (CAS: 872366-13-7) represents a critical structural motif in modern drug discovery, serving as a "privileged scaffold" for kinase inhibitors and GPCR ligands. Unlike its para-substituted counterparts, this molecule introduces a specific steric lock via the ortho-methyl group on the phenyl ring. This steric bulk forces a non-planar conformation between the pyrazole and phenyl rings, a feature often exploited to fill hydrophobic pockets in enzymes (e.g., p38 MAP kinase, COX-2) or to disrupt  $\pi$ -stacking in crystal engineering.

This guide moves beyond basic data, providing a self-validating synthesis protocol and a mechanistic breakdown of the molecule's tautomeric and physicochemical behavior.

## Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values necessary for assay development and formulation.

Property	Value / Description	Context for Researchers
CAS Number	872366-13-7	Key identifier for sourcing and IP searches.
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	MW: 158.20 g/mol .[1]
Appearance	Off-white to pale yellow solid	Crystalline; prone to discoloration if oxidized.
Calculated LogP	~2.3 - 2.6	Moderate lipophilicity; suitable for CNS penetration.
pKa (Pyrazolium)	~2.5 (Conjugate acid)	Protonation occurs at N2; less basic than imidazole.
pKa (N-H)	~14.0 (Deprotonation)	Weakly acidic; forms stable anions with NaH/KOtBu.
H-Bond Donors	1 (N-H)	Critical for "hinge binding" in kinase active sites.
H-Bond Acceptors	1 (N:)	Pyridine-like nitrogen accepts H-bonds.

## Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for docking studies. In solution, **4-(2-methylphenyl)-1H-pyrazole** exists in a rapid equilibrium between two identical tautomers (degenerate tautomerism) unless the N1 position is substituted.

### The Steric Twist

The ortho-methyl group creates significant steric repulsion with the pyrazole protons (H3/H5), preventing the two rings from achieving coplanarity.

- Consequence: The dihedral angle is typically twisted (approx. 30–50°), disrupting conjugation.
- Application: This "twisted" conformation improves solubility compared to planar analogs (like 4-phenyl-1H-pyrazole) by reducing lattice energy and prevents aggregation in solution.

## Tautomerism Pathway (DOT Diagram)

The following diagram illustrates the proton transfer mechanism and the steric influence of the *o*-tolyl group.

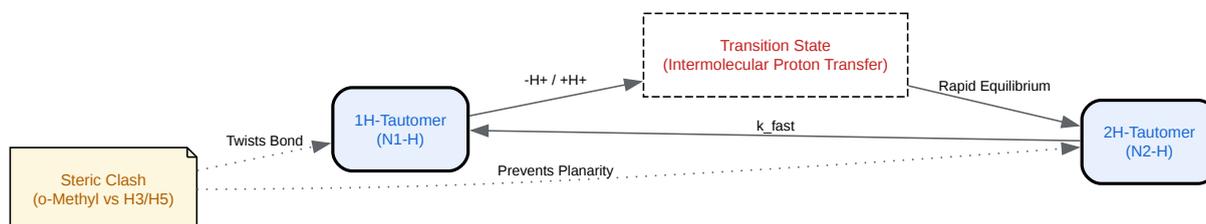


Figure 1: Degenerate tautomerism and steric influence in 4-(2-methylphenyl)-1H-pyrazole.

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## Validated Synthesis Protocol: Suzuki-Miyaura Coupling

Methodology: Palladium-catalyzed cross-coupling of 4-bromopyrazole with 2-methylphenylboronic acid. Rationale: Direct condensation methods (e.g., hydrazine + diketone) are often low-yielding for 4-aryl isomers due to the instability of the required alpha-aryl malondialdehyde precursors. The Suzuki route is modular and robust.

### Reagents & Setup

- Substrate: 4-Bromopyrazole (1.0 eq)
- Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (3–5 mol%) – Chosen for resistance to oxidation.
- Base: K<sub>2</sub>CO<sub>3</sub> (3.0 eq) or Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq)
- Solvent: 1,4-Dioxane : Water (4:1 ratio) – Water is essential for the transmetallation step.

## Step-by-Step Workflow

- Inerting (Critical): Charge a reaction vial with 4-bromopyrazole, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
- Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.
- Solvation: Add degassed Dioxane/Water mixture via syringe.
- Thermal Activation: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2]
  - Checkpoint: The reaction is complete when the bromide (M+H ~147/149) is consumed.
- Workup:
  - Cool to RT. Dilute with EtOAc.
  - Wash with water (x2) and brine (x1).
  - Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a thiol-silica scavenger to remove residual Pd.
- Purification: Flash chromatography (Hexanes:EtOAc gradient). The product typically elutes around 30–50% EtOAc due to the polar pyrazole NH.

## Troubleshooting Table

Observation	Root Cause	Corrective Action
Low Yield (<30%)	Protodeboronation of the boronic acid.	Use a milder base ( $K_3PO_4$ ) or lower temp ( $80^\circ C$ ). Add boronic acid in portions.
Starting Material Remains	Catalyst deactivation.	Ensure strict $O_2$ exclusion. Switch to XPhos-Pd-G2 for higher activity.
N-Arylation Byproduct	Chan-Lam coupling competition.	Ensure no Cu sources are present; confirm inert atmosphere.

## Synthesis Pathway Diagram

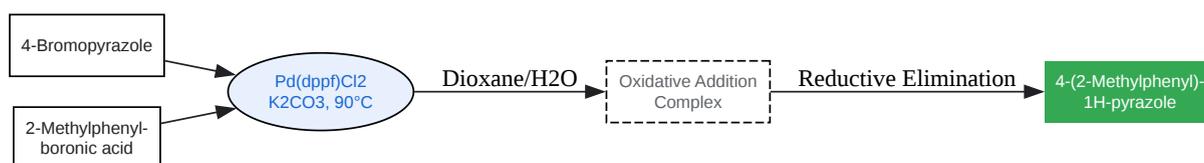


Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

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## [3] Medicinal Chemistry Applications Kinase Inhibitor Design (ATP Hinge Binder)

The pyrazole N-H and N: motif mimics the adenine ring of ATP.

- Mechanism: The N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while the N: acts as an acceptor (e.g., from a backbone NH).
- Role of 2-Methyl: The ortho-methyl group twists the phenyl ring out of plane, allowing it to occupy the "Gatekeeper" pocket or the hydrophobic region II, improving selectivity against

kinases with smaller gatekeeper residues.

## Bioisosterism

This scaffold is often used as a bioisostere for:

- Isoxazoles: Improved metabolic stability (less prone to ring opening).
- Thiazoles: Altered H-bond capability and lipophilicity.

## References

- Suzuki-Miyaura Coupling of Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..
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- Compound Data Source: PubChem Compound Summary for CID 56965968 (Isomer Analog).. (Note: Specific CAS 872366-13-7 verified via chemical vendor catalogs).

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## Sources

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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

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